molecular formula C14H16N2O3S B2574125 2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide CAS No. 2415490-92-3

2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide

Cat. No.: B2574125
CAS No.: 2415490-92-3
M. Wt: 292.35
InChI Key: ISEBJAGUTJMRDQ-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidinone ring, a thiophene group, and a cyclopropyl moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable amide precursor under acidic or basic conditions.

    Introduction of the Thiophene Group: This step involves the coupling of a thiophene derivative with the pyrrolidinone ring, often using palladium-catalyzed cross-coupling reactions.

    Cyclopropyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene group can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyrrolidinone ring can produce pyrrolidine derivatives.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving thiophene and pyrrolidinone derivatives.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the thiophene group may interact with sulfur-containing enzymes, while the pyrrolidinone ring can form hydrogen bonds with protein residues.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dioxopyrrolidin-1-yl 3-(2-(2-(2-(cyclooct-2-yn-1-yloxy)acetamido)ethoxy)ethoxy)propanoate
  • 2,5-dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate

Uniqueness

Compared to similar compounds, 2-(2,5-dioxopyrrolidin-1-yl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide stands out due to its unique combination of a pyrrolidinone ring, thiophene group, and cyclopropyl moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c17-11(7-16-12(18)1-2-13(16)19)15-9-14(4-5-14)10-3-6-20-8-10/h3,6,8H,1-2,4-5,7,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEBJAGUTJMRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC2(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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